molecular formula C12H10BrNO2 B2821690 methyl 1-(4-bromophenyl)-1H-pyrrole-2-carboxylate CAS No. 439094-83-4

methyl 1-(4-bromophenyl)-1H-pyrrole-2-carboxylate

Cat. No.: B2821690
CAS No.: 439094-83-4
M. Wt: 280.121
InChI Key: UWNWOBVWWUIVRY-UHFFFAOYSA-N
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Description

Methyl 1-(4-bromophenyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrroles, which are five-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a bromophenyl group attached to the pyrrole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(4-bromophenyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 4-bromobenzaldehyde with pyrrole in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by esterification to introduce the methyl ester group. Common catalysts used in this synthesis include Lewis acids such as aluminum chloride or boron trifluoride.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-bromophenyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The pyrrole ring can undergo oxidation to form pyrrolinones or reduction to form pyrrolidines.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid can be used to introduce nitro or sulfonic groups.

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions include substituted pyrroles, pyrrolinones, and pyrrolidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 1-(4-bromophenyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 1-(4-bromophenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances its binding affinity to these targets, while the pyrrole ring provides structural stability. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(4-chlorophenyl)-1H-pyrrole-2-carboxylate
  • Methyl 1-(4-fluorophenyl)-1H-pyrrole-2-carboxylate
  • Methyl 1-(4-methylphenyl)-1H-pyrrole-2-carboxylate

Uniqueness

Methyl 1-(4-bromophenyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its chloro, fluoro, and methyl analogs. Additionally, the bromine atom can be easily replaced by other functional groups, providing versatility in synthetic applications.

Properties

IUPAC Name

methyl 1-(4-bromophenyl)pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-16-12(15)11-3-2-8-14(11)10-6-4-9(13)5-7-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNWOBVWWUIVRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CN1C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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